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Compound of Interest

Compound Name: Caffeic acid-pYEEIE

Cat. No.: B1139753

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and
biological activity of Caffeic acid-pYEEIE, a potent phosphopeptide ligand for the Src SH2
domain. The information is compiled to assist researchers and professionals in the fields of
kinase signaling, drug discovery, and cancer biology.

Introduction

Caffeic acid-pYEEIE is a synthetic molecule that combines the natural phenol, caffeic acid,
with a phosphopeptide sequence (pYEEIE). This compound has garnered significant interest
as a high-affinity ligand for the Src Homology 2 (SH2) domain of the Src family of kinases.[1][2]
SH2 domains are critical modules in intracellular signaling pathways, recognizing and binding
to phosphotyrosine residues on target proteins, thereby mediating a cascade of downstream
cellular events.[3][4][5] By selectively targeting the Src SH2 domain, Caffeic acid-pYEEIE
serves as a valuable tool for studying Src-mediated signaling and as a potential starting point
for the development of therapeutic agents that modulate these pathways.

Physicochemical and Biological Properties

A summary of the key quantitative data for Caffeic acid-pYEEIE is presented in the table
below for easy reference and comparison.
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Property Value Reference(s)
Molecular Weight 923.82 g/mol [1112]
Molecular Formula C39Hs50N5019P [1][2]

Tyr-Glu-Glu-lle-Glu (pYEEIE)
Sequence with N-terminal Caffeic acid [11[2]

modification

) >95% (as determined by
Purity [1][2]
HPLC)

. . o Phosphopeptide ligand for the
Biological Activity Sre SH2 d _ [1]12]16]
rc omain

ICso0 42 nM for the Src SH2 domain [1][2][6]

Displays 30-fold higher affinity
than N-acetyl-O-phosphono-

Binding Affinit 1][2][6
9 Y Tyr-Glu-Glu-lle-Glu (Ac- HHizlie]
PYEEIE)
Solubility Soluble to 2 mg/ml in PBS [2]
Storage Store at -20°C [1112]

Synthesis of Caffeic acid-pYEEIE

The synthesis of Caffeic acid-pYEEIE is a multi-step process that involves the solid-phase
peptide synthesis (SPPS) of the phosphopeptide backbone followed by the conjugation of
caffeic acid to the N-terminus.

Experimental Protocol: Solid-Phase Peptide Synthesis
(SPPS) of pYEEIE

This protocol is based on established methods for the synthesis of phosphotyrosine-containing
peptides.[7][8][9]

e Resin Preparation: A Rink Amide resin is typically used as the solid support to generate a C-
terminally amidated peptide. The resin is swelled in a suitable solvent such as
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dimethylformamide (DMF).

o Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is
removed using a solution of 20% piperidine in DMF.

e Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Glu(OtBu)-OH) is
activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-
tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-
diisopropylethylamine (DIPEA) in DMF. The activated amino acid is then added to the resin.

o lterative Cycles: The steps of Fmoc deprotection and amino acid coupling are repeated for
each subsequent amino acid in the sequence (isoleucine, glutamic acid, glutamic acid, and
phosphotyrosine). For the phosphotyrosine residue, a protected form such as Fmoc-
Tyr(PO(OBzl)OH)-OH is used.

o Capping: After each coupling step, any unreacted amino groups are capped using acetic
anhydride to prevent the formation of deletion sequences.

» Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is
cleaved from the resin, and all side-chain protecting groups (including the benzyl group on
the phosphate) are removed simultaneously using a cleavage cocktail, typically containing
trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

 Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in water, and
purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Click to download full resolution via product page

Solid-Phase Peptide Synthesis Workflow for pYEEIE.

Experimental Protocol: Caffeic Acid Conjugation

This protocol outlines the coupling of caffeic acid to the N-terminus of the purified pYEEIE
peptide.[6][10]
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Activation of Caffeic Acid: Caffeic acid is activated at its carboxylic acid group. This can be
achieved using a standard coupling reagent such as HBTU and DIPEA in an anhydrous
solvent like DMF. The hydroxyl groups on the catechol moiety of caffeic acid may need to be
protected (e.g., with acetyl groups) prior to activation to prevent side reactions, followed by a
deprotection step after conjugation.

Coupling Reaction: The purified pYEEIE peptide is dissolved in a suitable buffer (e.g.,
sodium bicarbonate buffer, pH 8) or an organic solvent mixture. The activated caffeic acid is
then added to the peptide solution and allowed to react at room temperature.

Reaction Monitoring: The progress of the reaction is monitored by RP-HPLC or mass
spectrometry to ensure complete conjugation.

Purification: The final product, Caffeic acid-pYEEIE, is purified from the reaction mixture
using RP-HPLC.

Lyophilization: The purified product is lyophilized to obtain a stable, powdered form.

Characterization of Caffeic acid-pYEEIE

Thorough characterization is essential to confirm the identity, purity, and integrity of the
synthesized Caffeic acid-pYEEIE.

Experimental Protocol: Reversed-Phase High-
Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is used for both purification and purity assessment.[11][12]

Column: A C18 reversed-phase column is typically used.

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid
(TFA), is commonly employed.

Gradient: A linear gradient from a low to a high concentration of acetonitrile is run to elute the
compound. For example, a gradient of 5% to 95% acetonitrile over 30 minutes.
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o Detection: The elution profile is monitored using a UV detector, typically at wavelengths of
214 nm (for the peptide backbone) and 325 nm (characteristic of the caffeoyl moiety).

» Purity Assessment: The purity of the final product is determined by integrating the peak area
of the main compound relative to the total peak area in the chromatogram. A purity of >95%
is generally required for biological assays.

Experimental Protocol: Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[13]
[14][15]

o Technique: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for
analyzing peptides and peptide conjugates.

o Sample Preparation: The purified sample is dissolved in a solvent compatible with ESI-MS,
such as a mixture of acetonitrile and water with a small amount of formic acid.

e Analysis: The sample is infused into the mass spectrometer, and the mass-to-charge ratio
(m/z) is measured. The observed molecular weight should match the calculated theoretical
mass of Caffeic acid-pYEEIE (923.82 Da). High-resolution mass spectrometry can be used
for accurate mass determination and confirmation of the elemental compaosition.

Experimental Protocol: Nuclear Magnetic Resonance
(NMR) Spectroscopy

NMR spectroscopy can be used to confirm the structure of the final compound, although it is
more commonly used for smaller molecules due to the complexity of peptide spectra.[6]

e Technique: *H NMR and 3C NMR can provide information about the chemical environment
of the protons and carbons in the molecule, confirming the presence of both the caffeic acid
and peptide moieties.

o Sample Preparation: The lyophilized product is dissolved in a suitable deuterated solvent,
such as DMSO-ds or D20.
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e Analysis: The NMR spectra are recorded, and the chemical shifts and coupling constants are
analyzed to confirm the structure.

Biological Activity and Signaling Pathway

Caffeic acid-pYEEIE functions as a competitive inhibitor of the Src SH2 domain. In normal
cellular signaling, growth factor receptor tyrosine kinases (RTKs) become autophosphorylated
upon ligand binding. The resulting phosphotyrosine residues serve as docking sites for proteins
containing SH2 domains, such as Src. The binding of Src's SH2 domain to these
phosphotyrosine sites is a critical step in its activation and the subsequent phosphorylation of
downstream substrates, leading to cellular responses like proliferation, migration, and survival.

[1](21(3]

Caffeic acid-pYEEIE mimics the phosphotyrosine-containing peptide that the Src SH2 domain

recognizes. By binding with high affinity to the SH2 domain, it prevents Src from interacting with
its natural binding partners on activated receptors, thereby inhibiting the downstream signaling

cascade.
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Inhibition of Src Signaling by Caffeic acid-pYEEIE.

Experimental Protocol: Src SH2 Domain Binding Assay
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A common method to determine the binding affinity of Caffeic acid-pYEEIE to the Src SH2
domain is a competitive binding assay, often using fluorescence polarization (FP).[16][17]

¢ Reagents:

o

Recombinant, purified Src SH2 domain protein.

[¢]

A fluorescently labeled peptide probe with known affinity for the Src SH2 domain (e.g., a
fluorescein-labeled version of a high-affinity phosphopeptide).

[¢]

Caffeic acid-pYEEIE as the competitor.

[¢]

Assay buffer (e.g., PBS with 0.01% Tween-20).

e Assay Principle: The fluorescent probe, when unbound, tumbles rapidly in solution, resulting
in low fluorescence polarization. When bound to the larger Src SH2 domain, its tumbling is
slowed, leading to high fluorescence polarization. Caffeic acid-pYEEIE will compete with the
fluorescent probe for binding to the SH2 domain.

e Procedure:

o Afixed concentration of the Src SH2 domain and the fluorescent probe are incubated
together to establish a baseline high polarization signal.

o Increasing concentrations of Caffeic acid-pYEEIE are added to the mixture.

o As the concentration of Caffeic acid-pYEEIE increases, it displaces the fluorescent probe
from the SH2 domain, causing a decrease in the fluorescence polarization signal.

o Data Analysis: The data are plotted as fluorescence polarization versus the logarithm of the
competitor concentration. A sigmoidal dose-response curve is generated, from which the I1Cso
value (the concentration of competitor that displaces 50% of the bound probe) can be
calculated. The ICso value is indicative of the binding affinity of Caffeic acid-pYEEIE for the
Src SH2 domain.

Conclusion
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Caffeic acid-pYEEIE is a well-characterized, high-affinity inhibitor of the Src SH2 domain. Its
synthesis, while requiring expertise in peptide chemistry, is achievable through standard solid-
phase and solution-phase methodologies. The detailed protocols and characterization data
provided in this guide are intended to facilitate the use of Caffeic acid-pYEEIE as a research
tool and to support further investigations into the therapeutic potential of targeting Src family
kinases. The provided workflows and signaling pathway diagrams offer a clear visual
representation of the key processes involved in the synthesis and biological action of this
important chemical probe.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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